4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol is a complex organic compound with a unique structure that includes isopropylamino and bis(2-methylphenyl) groups attached to a butanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylphenyl derivatives with isopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or distillation to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other butanediol derivatives and compounds with isopropylamino or bis(2-methylphenyl) groups. Examples include:
- 2-Methoxyphenyl isocyanate
- Pyrrolidine derivatives
Uniqueness
What sets 4-(Isopropylamino)-1,1-bis(2-methylphenyl)-1,3-butanediol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H29NO2 |
---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
1,1-bis(2-methylphenyl)-4-(propan-2-ylamino)butane-1,3-diol |
InChI |
InChI=1S/C21H29NO2/c1-15(2)22-14-18(23)13-21(24,19-11-7-5-9-16(19)3)20-12-8-6-10-17(20)4/h5-12,15,18,22-24H,13-14H2,1-4H3 |
InChI-Schlüssel |
MQFWZKZAGUKCBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CC(CNC(C)C)O)(C2=CC=CC=C2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.